molecular formula C18H18N6S B5917345 N-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-N'-phenylthiourea

N-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-N'-phenylthiourea

Cat. No. B5917345
M. Wt: 350.4 g/mol
InChI Key: ZILFJNYVTVRBSI-UHFFFAOYSA-N
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Description

N-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-N'-phenylthiourea, commonly known as DMQX, is a synthetic compound that belongs to the class of quinazoline derivatives. DMQX has been extensively studied for its potential applications in neuroscience research, particularly in the field of synaptic transmission.

Mechanism of Action

DMQX acts as a competitive antagonist of AMPA receptors by binding to the receptor site and preventing the binding of glutamate, the natural ligand of the receptor. This results in a decrease in the EPSCs, which are responsible for the excitatory synaptic transmission. DMQX has been shown to have a higher affinity for the GluA2 subunit of the AMPA receptor, which is responsible for the calcium permeability of the receptor.
Biochemical and Physiological Effects:
DMQX has been shown to have a number of biochemical and physiological effects in neurons. It has been shown to decrease the frequency and amplitude of the miniature EPSCs, which are spontaneous synaptic events that occur in the absence of external stimulation. DMQX has also been shown to reduce the long-term potentiation (LTP), which is a form of synaptic plasticity that is thought to underlie learning and memory.

Advantages and Limitations for Lab Experiments

DMQX has several advantages as a research tool in neuroscience. It is a potent and selective antagonist of AMPA receptors, which allows for the specific investigation of the role of AMPA receptors in synaptic transmission. DMQX is also relatively stable and can be easily synthesized in the laboratory. However, there are some limitations to the use of DMQX in laboratory experiments. It has been shown to have off-target effects on other ionotropic glutamate receptors, such as kainate receptors, which may complicate the interpretation of the results. DMQX is also not suitable for in vivo experiments, as it does not cross the blood-brain barrier.

Future Directions

There are several future directions for the research on DMQX. One area of interest is the investigation of the role of AMPA receptors in neurological disorders, such as epilepsy and stroke. DMQX has been shown to have neuroprotective effects in animal models of stroke, and further research may lead to the development of new therapies for these disorders. Another area of interest is the development of more selective AMPA receptor antagonists, which may have fewer off-target effects and be more suitable for in vivo experiments. Finally, the investigation of the physiological and biochemical effects of DMQX on other neurotransmitter systems may provide new insights into the mechanisms of synaptic transmission.

Synthesis Methods

The synthesis of DMQX involves the reaction of 4,6-dimethyl-2-aminobenzonitrile with thiophosgene, followed by reaction with aniline to form the final product. The yield of DMQX can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the molar ratio of reactants.

Scientific Research Applications

DMQX has been widely used as a research tool to investigate the mechanisms of synaptic transmission. It acts as a competitive antagonist of AMPA receptors, which are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the central nervous system. DMQX has been shown to block the AMPA receptor-mediated synaptic transmission, leading to a decrease in the excitatory postsynaptic currents (EPSCs) in neurons.

properties

IUPAC Name

(1E)-1-[amino-[(4,6-dimethylquinazolin-2-yl)amino]methylidene]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6S/c1-11-8-9-15-14(10-11)12(2)20-17(22-15)23-16(19)24-18(25)21-13-6-4-3-5-7-13/h3-10H,1-2H3,(H4,19,20,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILFJNYVTVRBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC(=NC(=S)NC3=CC=CC=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(N=C(N=C2C=C1)N/C(=N/C(=S)NC3=CC=CC=C3)/N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-3-phenylthiourea

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